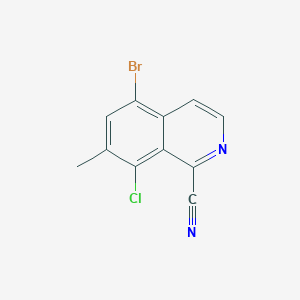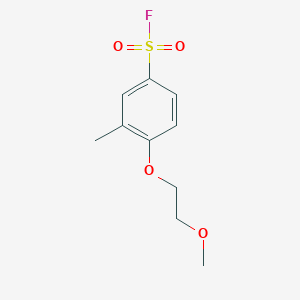![molecular formula C11H14IN B13238716 3-[(3-Iodophenyl)methyl]pyrrolidine](/img/structure/B13238716.png)
3-[(3-Iodophenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Iodophenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C11H14IN. It is characterized by the presence of an iodophenyl group attached to a pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodophenyl)methyl]pyrrolidine typically involves the reaction of 3-iodobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Iodophenyl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Applications De Recherche Scientifique
3-[(3-Iodophenyl)methyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3-Iodophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3-Bromophenyl)methyl]pyrrolidine
- 3-[(3-Chlorophenyl)methyl]pyrrolidine
- 3-[(3-Fluorophenyl)methyl]pyrrolidine
Uniqueness
3-[(3-Iodophenyl)methyl]pyrrolidine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s larger size and higher atomic weight compared to other halogens (such as bromine, chlorine, and fluorine) result in different reactivity and interactions. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C11H14IN |
|---|---|
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
3-[(3-iodophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14IN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2 |
Clé InChI |
OTSFEUAEOAJNIE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine](/img/structure/B13238646.png)

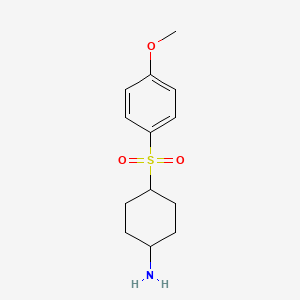
![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
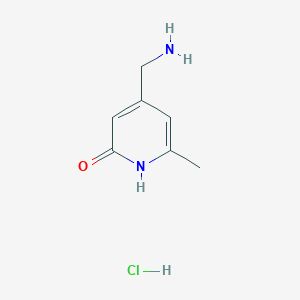
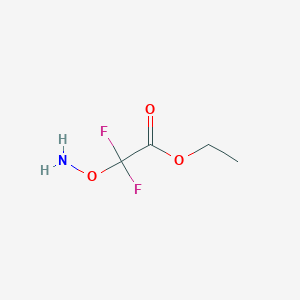

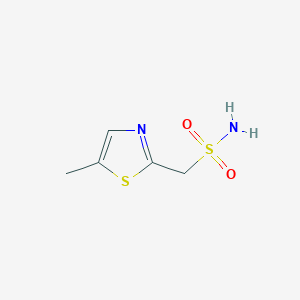
![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
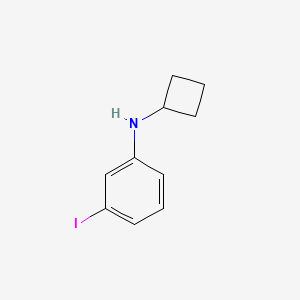
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
![4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline](/img/structure/B13238708.png)
